(R)-1-(3-Chlorophenyl)pentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m1/s1 |
InChI Key |
VBMYCORDMGPBTR-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Enantioselective Synthesis of R 1 3 Chlorophenyl Pentan 1 Amine and Structurally Analogous Chiral Amines
Catalytic Asymmetric Methodologies
Catalytic asymmetric synthesis offers efficient and atom-economical routes to chiral amines. These methods rely on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Imines, Enamides, and Enamines
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines. nih.gov This approach typically involves the reduction of a prochiral imine, enamine, or enamide using hydrogen gas in the presence of a chiral transition metal complex. Iridium and rhodium complexes are among the most effective catalysts for this transformation. nih.gov The key to achieving high enantioselectivity lies in the design of the chiral ligand that coordinates to the metal center.
The synthesis of (R)-1-(3-Chlorophenyl)pentan-1-amine via this method would start from the corresponding prochiral imine, 1-(3-chlorophenyl)pentan-1-imine. The imine is then hydrogenated using a chiral iridium or rhodium catalyst. For instance, iridium complexes bearing chiral phosphine-amine-phosphine (PNP) ligands have shown high efficiency in the asymmetric hydrogenation of dialkyl imines. chinesechemsoc.org The precise tuning of the steric and electronic properties of the ligand is crucial for the catalyst to differentiate between the two faces of the imine, leading to the preferential formation of one enantiomer. A notable example in the agrochemical industry is the large-scale synthesis of (S)-metolachlor, which utilizes the asymmetric hydrogenation of an imine as the key step, catalyzed by an iridium-ferrocenyl diphosphine system. researchgate.net This process achieves a high substrate-to-catalyst ratio and excellent enantioselectivity. researchgate.net
Organocatalytic Approaches Utilizing Chiral Primary Amine Catalysts
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. nih.gov Chiral primary amines, often derived from natural amino acids or Cinchona alkaloids, have proven to be versatile and highly effective catalysts for a variety of enantioselective reactions. nih.gov These catalysts operate through the formation of a chiral iminium ion or enamine intermediate with the substrate, which then directs the stereochemical outcome of the reaction.
For the synthesis of chiral amines, organocatalytic methods can be applied in various ways, such as the asymmetric allylation of imines. nih.gov While not a direct route to this compound, these methods highlight the utility of chiral primary amine catalysts in constructing chiral amine-containing molecules. For instance, the asymmetric synthesis of highly substituted pyrrolidines can be achieved through a tandem aza-Michael addition reaction catalyzed by a chiral primary amine. researchgate.net The catalyst activates the substrate by forming a chiral iminium ion, enabling a highly stereoselective cyclization. researchgate.net
The direct asymmetric synthesis of this compound using a chiral primary amine catalyst would likely involve a transfer hydrogenation or a related reductive process. The development of such a method would offer the advantages of being metal-free and employing a readily available and often more environmentally benign catalyst.
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination is a highly versatile and direct method for the synthesis of chiral amines from prochiral ketones or aldehydes. mdma.ch This one-pot reaction combines the formation of an imine from a carbonyl compound and an amine source with its subsequent asymmetric reduction. This strategy avoids the isolation of the often-unstable imine intermediate.
The synthesis of this compound would commence with 1-(3-chlorophenyl)pentan-1-one. This ketone can be reacted with an ammonia (B1221849) source to form the corresponding imine in situ, which is then asymmetrically reduced. Ruthenium catalysts, particularly those bearing the BINAP or Tol-BINAP ligand, have been shown to be effective for the asymmetric reductive amination of aryl ketones using ammonium (B1175870) formate (B1220265) as both the amine source and the hydrogen donor. mdma.ch Optimization of reaction conditions, including the choice of catalyst, solvent, and additives, is crucial for achieving high enantioselectivity. mdma.ch For example, the addition of ammonia was found to enhance enantioselectivity in some cases, although it could decrease the reaction rate. mdma.ch
Another approach involves the use of chiral phosphoric acids as organocatalysts. For instance, the reductive amination of α-branched aldehydes has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst in the presence of a Hantzsch ester as the reducing agent. nih.gov This highlights the potential of organocatalytic methods in asymmetric reductive amination.
Chiral Ligand Design and Optimization in Asymmetric Transformations
The success of transition metal-catalyzed asymmetric reactions is heavily dependent on the structure of the chiral ligand. acs.org The ligand creates a chiral environment around the metal center, which is responsible for the stereochemical control of the reaction. The design and optimization of chiral ligands are therefore critical areas of research. acs.org
For the asymmetric hydrogenation of imines to produce chiral amines like this compound, iridium-based catalysts are often employed. researchgate.netcore.ac.uk The ligands for these catalysts are typically bidentate or tridentate and possess a rigid backbone to effectively control the stereochemistry. P,N-ligands, such as those with a phosphinite-oxazoline structure, have been shown to be highly effective for the iridium-catalyzed asymmetric hydrogenation of alkenes and could be adapted for imine reduction. researchgate.net The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus and nitrogen atoms.
For instance, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation of ketones, demonstrating high activity and recyclability. acs.orgnih.gov This approach could potentially be extended to the reduction of imines. The optimization process often involves screening a library of ligands with systematic variations in their structure to identify the one that provides the highest enantioselectivity and reactivity for a specific substrate.
Biocatalytic Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
Transaminase-Mediated Asymmetric Amination of Prochiral Ketones
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde, producing a chiral amine. nih.govnih.gov This biocatalytic approach is highly attractive for the synthesis of enantiopure amines due to its high selectivity and environmentally benign nature. nih.gov
The synthesis of this compound can be envisioned through the asymmetric amination of 1-(3-chlorophenyl)pentan-1-one using an (R)-selective transaminase. The choice of the enzyme and the amino donor is critical for the success of the reaction. Isopropylamine is a commonly used amino donor as the co-product, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards the product.
Research on structurally similar compounds has demonstrated the feasibility of this approach. For example, a study on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine from the corresponding ketone using the transaminase ATA-025 achieved a conversion of over 99% with an enantiomeric excess of ≥ 98.5%. nih.govresearchgate.net The reaction conditions were optimized for enzyme and substrate loading, temperature, and pH to maximize the yield. nih.govresearchgate.net Furthermore, the kinetic resolution of 1-(3-chlorophenyl)ethanamine (B130026) has been achieved using an (R)-selective ω-transaminase from Fusarium oxysporum, indicating that transaminases can recognize and act on substrates with a 3-chlorophenyl substituent. mdpi.com
The following table summarizes the results of a transaminase-mediated synthesis of a structurally analogous amine.
| Substrate | Enzyme | Amine Donor | Co-solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| 1-(3-methylphenyl)ethan-1-one | ATA-025 | Isopropylamine | DMSO | >99 | ≥98.5 (R) | nih.gov, researchgate.net |
This data underscores the potential of transaminases for the efficient and highly enantioselective synthesis of this compound and other valuable chiral amines.
Enzymatic Kinetic Resolution of Racemic Amine Mixtures
Enzymatic kinetic resolution (EKR) is a powerful and widely utilized method for the separation of enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to catalyze the acylation of one enantiomer at a significantly higher rate than the other. This rate difference results in the accumulation of one enantiomer in its acylated form, while the other remains as the unreacted amine, allowing for their separation.
Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile biocatalyst for the kinetic resolution of a wide array of racemic amines. The efficiency and enantioselectivity of CALB-catalyzed resolutions are influenced by several factors, including the nature of the acyl donor, the solvent, and the immobilization of the enzyme. For instance, studies on the kinetic resolution of structurally similar 1-phenylethan-1-amine have demonstrated that the choice of acylating agent can significantly impact both the conversion and the enantiomeric excess (ee) of the product.
In a typical EKR of a racemic amine, the (R)-enantiomer is often the preferred substrate for acylation by CALB, leading to the formation of the (R)-amide and leaving the unreacted (S)-amine with high enantiomeric purity. The performance of immobilized CALB, such as Novozym 435, has been extensively documented for the resolution of various primary amines.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylalkylamines
| Racemic Amine Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Amine | Reference |
| 1-Phenylethan-1-amine | Novozym 435 | Ethyl acetate | Diisopropyl ether | ~50 | >99% (S) | |
| 1-Phenylpropan-1-amine | Candida antarctica Lipase B | Isopropenyl acetate | Toluene | 48 | 95% (S) | |
| 1-Phenylbutan-1-amine | Novozym 435 | Vinyl acetate | Hexane (B92381) | >45 | >98% (S) | |
| 1-(4-Chlorophenyl)ethan-1-amine | Pseudomonas cepacia Lipase | Ethyl methoxyacetate | Methyl t-butyl ether | ~50 | 99% (S) |
Note: This table presents representative data for analogous compounds to illustrate the utility of the method. Specific data for 1-(3-chlorophenyl)pentan-1-amine was not available in the cited literature.
Biocatalytic Deracemization Protocols for Enantiopure Amine Access
While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is 50%. Biocatalytic deracemization offers a more atom-economical approach by converting the undesired enantiomer into the desired one, theoretically enabling a 100% yield. A common strategy involves a cyclic process of stereoselective oxidation followed by asymmetric reduction.
For the synthesis of chiral amines, this can be achieved using a combination of an amine oxidase and an imine reductase (IRED) or a reductive aminase (RedAm). The amine oxidase selectively oxidizes one enantiomer of the racemic amine to the corresponding imine. Subsequently, the IRED, in the presence of a reducing agent (often a nicotinamide (B372718) cofactor like NADPH), asymmetrically reduces the imine to the desired single enantiomer of the amine. To drive the reaction to completion, the cofactor is continuously regenerated, for instance, by a formate dehydrogenase (FDH) which consumes formate.
An alternative and increasingly popular biocatalytic route to enantiopure amines, including those with multiple stereocenters, starts from α,β-unsaturated ketones. This "one-pot" cascade reaction employs an ene-reductase (ERed) to stereoselectively reduce the carbon-carbon double bond, followed by the aforementioned IRED/RedAm to convert the resulting ketone into the chiral amine. This approach allows for the synthesis of all possible stereoisomers by selecting enzymes with the appropriate stereoppreference.
Classical Chiral Resolution Techniques
Diastereomeric Salt Formation with Chiral Resolving Agents (e.g., L-(-)-3-Phenyllactic Acid)
A well-established method for resolving racemic mixtures is the formation of diastereomeric salts. This technique involves reacting the racemic base, such as 1-(3-chlorophenyl)pentan-1-amine, with a single enantiomer of a chiral acid, known as a chiral resolving agent. The resulting salts, being diastereomers, exhibit different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.
The choice of the chiral resolving agent and the crystallization solvent is crucial for achieving efficient separation. L-(-)-3-Phenyllactic acid is one such chiral acid that can be employed for the resolution of racemic amines. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize out of the solution. After filtration, the optically pure amine can be liberated from the salt by treatment with a base. Similarly, the more soluble diastereomeric salt can be treated to recover the other enantiomer of the amine.
Stereoselective Functionalization and Derivatization Approaches
Nucleophilic Substitution Reactions with Controlled Stereochemistry
The stereoselective synthesis of chiral amines can be achieved through nucleophilic substitution reactions where the stereochemistry is carefully controlled. One common approach is the asymmetric reductive amination of a prochiral ketone. For the synthesis of this compound, this would involve the reduction of 3-chlorophenyl pentyl ketone in the presence of ammonia and a chiral catalyst. A variety of catalytic systems, including those based on iridium and rhodium with chiral ligands, have been developed for this purpose.
Alternatively, stereospecific substitution reactions on a chiral precursor can be employed. While not providing specific examples for the target molecule, the general strategy often involves the use of a chiral auxiliary or a chiral catalyst to direct the approach of the nucleophile.
Directed Ortho-Metalation Strategies for Stereospecific Aryl Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups.
For chiral benzylic amines, the amine functionality itself, or more commonly a protected form such as a carbamate (B1207046) or an amide, can act as a DMG. By using a chiral, non-racemic starting amine, it is possible to perform diastereoselective ortho-metalation, where the existing stereocenter influences the stereochemical outcome of the subsequent functionalization if a new stereocenter is formed. This approach allows for the stereospecific introduction of substituents onto the aromatic ring while preserving the stereointegrity of the benzylic amine center. The choice of the N-protecting group is critical as it influences the efficiency and regioselectivity of the metalation.
Table 2: Common Directing Metalation Groups (DMGs) for Aryl Functionalization
| Directing Group | Relative Directing Ability | Typical Base | Reference |
| -CON(Et)₂ | Strong | s-BuLi/TMEDA | |
| -OCON(Et)₂ | Strong | s-BuLi/TMEDA | |
| -NHCOt-Bu | Strong | s-BuLi/TMEDA | |
| -OMe | Moderate | n-BuLi | |
| -CH₂N(Me)₂ | Moderate | n-BuLi |
Note: This table provides a general overview of common DMGs and their relative strengths.
Advanced Applications of R 1 3 Chlorophenyl Pentan 1 Amine and Its Derivatives in Complex Chemical Synthesis
Utilization as Chiral Building Blocks and Synthons in Multi-Step Organic Synthesis
(R)-1-(3-Chlorophenyl)pentan-1-amine serves as a fundamental chiral synthon, providing a reliable source of stereochemistry for the synthesis of enantiomerically pure molecules. The presence of the chiral amine allows for the introduction of a specific stereocenter, which is crucial for the biological activity of many pharmaceutical compounds. The amine group can be readily transformed into a wide array of other functional groups, such as amides, sulfonamides, and carbamates, enabling its incorporation into diverse molecular frameworks.
The 3-chlorophenyl group offers a site for further functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of additional complexity and the tuning of electronic and steric properties of the target molecule. The pentyl chain can also be modified, although it is more commonly retained as a lipophilic component.
The utility of chiral amines as building blocks is a well-established principle in organic synthesis. For instance, the synthesis of complex molecules often relies on the use of chiral auxiliaries to control stereochemistry, and chiral amines are frequently employed for this purpose. researchgate.net The diastereoselective reduction of ketimines derived from chiral amines is a key strategy for preparing other chiral amines with high enantiomeric purity. researchgate.net
A representative application of a chiral amine in a multi-step synthesis is the preparation of biologically active compounds where the stereochemistry of the amine is critical for its interaction with a biological target. The synthesis of complex natural products and pharmaceuticals often involves the coupling of several chiral building blocks, and this compound can serve as one of these key components.
| Feature | Synthetic Utility | Example Transformation |
| Chiral Amine | Source of stereochemistry | Formation of diastereomeric salts for resolution; Asymmetric catalysis |
| Amino Group | Versatile functional handle | Acylation to form amides; Sulfonylation to form sulfonamides |
| 3-Chlorophenyl Group | Site for cross-coupling | Suzuki coupling to introduce aryl groups; Buchwald-Hartwig amination |
| Pentyl Chain | Lipophilic moiety | Modification via oxidation or substitution |
Role in the Construction of Functionalized Molecular Architectures and Complex Targets
The strategic incorporation of this compound enables the construction of highly functionalized and complex molecular architectures. The combination of its chiral center, reactive amine, and modifiable aromatic ring allows for a modular approach to synthesis, where different fragments can be introduced in a controlled manner.
For example, the amine can be used as a scaffold to build libraries of compounds for drug discovery. By varying the substituents on the amine and the aromatic ring, a diverse set of molecules can be generated and screened for biological activity. This approach is particularly useful in medicinal chemistry for the optimization of lead compounds.
The construction of complex targets often requires the assembly of multiple building blocks in a convergent synthesis. This compound can be a key fragment in such a strategy, providing a stereochemically defined core to which other parts of the molecule are attached. The synthesis of macrocycles, for instance, can be facilitated by using this chiral amine to introduce a specific turn or conformation.
The development of new synthetic methods often focuses on the efficient construction of complex molecules. nih.gov Radical-based cross-coupling reactions, for example, have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods can be applied to derivatives of this compound to build intricate structures. nih.gov
| Architectural Feature | Role of this compound |
| Stereodefined Core | Provides a rigid and predictable three-dimensional structure. |
| Functionalization Handle | The amine and chloro-substituent allow for orthogonal chemical modifications. |
| Lipophilic Element | The pentyl group can influence solubility and membrane permeability. |
Integration into Bioisosteric Replacement Strategies, including Saturated Ring Systems (e.g., Bicyclo[1.1.1]pentane Derivatives)
A significant application of this compound lies in its potential for bioisosteric replacement strategies. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The replacement of a phenyl group with a saturated bioisostere, such as a bicyclo[1.1.1]pentane (BCP) derivative, is a modern strategy in medicinal chemistry to improve the physicochemical properties of a drug candidate. nih.gov
The phenyl ring in this compound can be replaced with a BCP scaffold to create novel analogs with potentially improved solubility, metabolic stability, and reduced toxicity. nih.gov BCPs are considered non-classical phenyl ring bioisosteres and have gained significant attention in drug discovery. tcichemicals.com The synthesis of BCP-containing building blocks has been extensively studied, and methods are available to incorporate them into complex molecules. acs.org
The replacement of the 3-chlorophenyl group with a BCP derivative would lead to a new class of chiral amines with unique properties. This strategy, often referred to as "escaping from flatland," aims to introduce three-dimensional character into drug molecules, which can lead to improved binding affinity and selectivity for their biological targets. nih.gov The synthesis of such BCP-containing amines could be achieved by coupling a suitable BCP precursor with a pentylamine derivative or by modifying a pre-formed BCP scaffold.
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| Phenyl Group | Bicyclo[1.1.1]pentane (BCP) | Improved solubility, metabolic stability, and three-dimensional shape. nih.gov |
| tert-Butyl Group | Bicyclo[1.1.1]pentane (BCP) | Mimics the steric bulk while offering different electronic properties. tcichemicals.com |
| Alkyne | Bicyclo[1.1.1]pentane (BCP) | Provides a rigid linear scaffold. frontiersin.org |
Precursors in the Synthesis of Privileged Scaffolds for Chemical Biology Research
This compound can serve as a precursor for the synthesis of "privileged scaffolds." These are molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. mdpi.comdntb.gov.ua The concept of privileged structures is a powerful tool in medicinal chemistry for the design of compound libraries with a high probability of containing biologically active members. mdpi.com
The chiral amine and the substituted phenyl ring of this compound can be elaborated into various heterocyclic systems that are known to be privileged scaffolds. For example, the amine can be used to construct benzodiazepines, quinolines, or other nitrogen-containing heterocycles. The 3-chlorophenyl group can be used as a handle to introduce further diversity and to fine-tune the biological activity of the resulting compounds.
The synthesis of libraries based on privileged scaffolds is a common strategy in chemical biology to probe the function of proteins and to identify new drug targets. chimia.ch By using this compound as a starting material, researchers can access a wide range of structurally diverse and biologically relevant molecules. The indole (B1671886) nucleus, for instance, is a well-known privileged scaffold found in many natural products and synthetic drugs. mdpi.com While not directly containing an indole, the functional handles on this compound could be utilized in synthetic routes to construct indole-containing compounds or other privileged structures.
| Privileged Scaffold | Potential Synthetic Connection to this compound | Therapeutic Area |
| Benzodiazepine | Condensation of the amine with a suitable aminobenzophenone derivative. | CNS disorders, anxiolytics |
| Quinoline | Cyclization reactions involving the amine and the aromatic ring. | Antimalarials, anticancer agents |
| Indole | Multi-step synthesis utilizing the amine and phenyl group as starting points for ring construction. mdpi.com | Antivirals, anticancer agents |
Future Directions and Emerging Research Avenues for Chiral α Primary Amines, Including R 1 3 Chlorophenyl Pentan 1 Amine
Development of Novel Asymmetric Catalytic Systems for Enhanced Efficiency and Selectivity
The direct catalytic asymmetric synthesis of α-chiral primary amines represents a highly atom-economical and cost-effective approach. rsc.org Future research is intensely focused on creating novel catalytic systems that offer superior performance.
A significant area of development is in transition metal catalysis , particularly asymmetric hydrogenation. acs.org While significant progress has been made with noble metals like rhodium, iridium, and ruthenium, a future trend is the development of catalysts based on more abundant and economical first-row transition metals such as iron, cobalt, and nickel. acs.org The design and synthesis of new modular chiral ligands, including P-stereogenic phosphines and N-heterocyclic carbenes, are central to this effort. acs.org These advanced ligands allow for fine-tuning of the metal complex's electronic and steric properties, leading to higher activity and enantioselectivity for a broader range of substrates. acs.org
Organocatalysis , using small chiral organic molecules like primary amines derived from natural amino acids or Cinchona alkaloids, is another major frontier. rsc.orgcapes.gov.br These catalysts are often more robust, less toxic, and less sensitive to air and moisture than their metal-based counterparts. researchgate.net Future work will likely focus on designing new primary amine catalysts that can mediate a wider variety of enantioselective reactions, offering complementary or superior outcomes compared to traditional secondary amine catalysts. rsc.orgcapes.gov.br Chiral aldehyde catalysis is also an emerging concept for the asymmetric α-functionalization of primary amines, providing a direct route to α-functionalized chiral amines without the need for protecting groups. nih.gov
The development of these novel catalytic systems aims to overcome existing limitations, such as restricted substrate scope and the need for harsh reaction conditions, thereby enabling the efficient synthesis of complex chiral primary amines. rsc.orgacs.org
Advancements in Biocatalytic Strategies for Sustainable and Industrial-Scale Production
Biocatalysis has emerged as a powerful and green alternative to conventional chemical methods for producing enantiopure chiral amines. researchgate.netmdpi.com The use of enzymes offers exceptional selectivity under mild, aqueous conditions, significantly reducing environmental impact. nih.gov
Transaminases (TAs) , particularly ω-transaminases (ω-TAs), are at the forefront of biocatalytic amine synthesis. researchgate.net They catalyze the asymmetric transfer of an amino group from a donor to a prochiral ketone. nih.gov While wild-type enzymes have limitations, significant progress is being made through protein engineering . nih.govnih.govresearchgate.net Techniques like directed evolution and rational design are being used to create enzyme variants with expanded substrate scopes, capable of accepting bulky substrates like the precursors to (R)-1-(3-Chlorophenyl)pentan-1-amine, enhanced stability under industrial conditions, and improved catalytic efficiency. nih.govjocpr.com
Future research will also focus on overcoming challenges like unfavorable reaction equilibria. researchgate.net Strategies include the use of "smart" amine donors, such as 1,5-diaminopentane, which can drive the reaction to completion, or the implementation of continuous flow systems to remove byproducts. nih.govresearchgate.net
Other key enzyme classes being developed include:
Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct asymmetric reductive amination of ketones using ammonia (B1221849), offering a highly atom-economical route to primary amines. nih.govnih.gov Engineering efforts are focused on creating AmDHs from other dehydrogenase scaffolds to broaden their applicability. nih.govtudelft.nl
Imine Reductases (IREDs): These enzymes catalyze the reduction of pre-formed or in-situ generated imines. They are highly promising for synthesizing a wide range of primary, secondary, and tertiary amines. researchgate.net
Monoamine Oxidases (MAOs): Used in deracemization processes, MAOs can selectively oxidize one enantiomer of a racemic amine, which can then be reduced to the desired single enantiomer. nih.gov
Table 1: Key Enzyme Classes in Chiral Amine Synthesis and Future Research Focus
| Enzyme Class | Catalytic Reaction | Future Research Directions |
|---|---|---|
| Transaminases (TAs) | Asymmetric aminotransfer from an amine donor to a prochiral ketone. researchgate.net | Protein engineering for broader substrate scope and stability; overcoming equilibrium limitations with smart donors and process optimization. nih.gov |
| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones using ammonia. nih.gov | Genome and metagenome mining for novel AmDHs; protein engineering to create new activities from existing dehydrogenases. nih.gov |
| Imine Reductases (IREDs) | Asymmetric reduction of imines to amines. researchgate.net | Structure-guided engineering for improved selectivity and activity; application in cascade reactions. nih.gov |
| Monoamine Oxidases (MAOs) | Oxidative deamination of amines for kinetic resolution and deracemization. nih.gov | Directed evolution to accept bulkier and more diverse amine substrates. nih.gov |
Exploration of New Synthetic Pathways for Diverse Chiral Amine Scaffolds
Beyond optimizing existing methods, researchers are actively exploring fundamentally new synthetic pathways to access a greater diversity of chiral amine scaffolds. harvard.edu This involves developing novel reactions and combining different catalytic methods into efficient one-pot processes.
A significant area of innovation is the development of chemoenzymatic cascade reactions . nih.gov These processes combine the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts. acs.org For instance, a metal-catalyzed reaction could be used to generate a prochiral ketone intermediate, which is then converted to a chiral amine in the same pot by a transaminase. acs.org A key challenge being addressed is ensuring the compatibility of the different catalysts and reaction conditions. acs.org
Researchers are also devising new routes that build molecular complexity efficiently. This includes tandem reactions where a single catalyst promotes multiple transformations or cascade reactions where the product of one reaction is the substrate for the next. harvard.edu An example is an amine transaminase-triggered intramolecular aza-Michael reaction to produce complex heterocyclic structures like hexahydroquinolines. acs.org
The goal is to move beyond simple model reactions to the practical synthesis of pharmaceutically relevant substances, creating diverse libraries of chiral building blocks for drug discovery. researchgate.netharvard.edu This includes the synthesis of not just α-chiral primary amines, but also those with multiple stereocenters, which remains a significant challenge. tudelft.nl
Computational Design and Prediction of Novel Chiral Amine Derivatives with Tailored Reactivity
Computational chemistry is becoming an indispensable tool in the development of new chiral amines and the catalysts used to synthesize them. nih.gov The ability to model reactions and predict molecular properties is accelerating the pace of discovery.
Computational tools like molecular docking and bioinformatics are crucial for guiding the protein engineering of enzymes like transaminases. nih.gov Docking simulations can predict how a substrate, such as the precursor ketone to this compound, binds to an enzyme's active site, allowing researchers to identify key amino acid residues for mutagenesis to improve activity and selectivity. nih.gov
Furthermore, advances in machine learning and artificial intelligence are revolutionizing protein structure prediction, which opens new avenues for the rational design of novel biocatalysts. nih.govresearchgate.net These computational approaches can screen vast virtual libraries of enzyme variants or potential catalysts, identifying the most promising candidates for experimental validation and significantly reducing the time and cost of development.
In the realm of catalyst design, computational studies help to understand reaction mechanisms and the origins of enantioselectivity. researchgate.net For instance, density functional theory (DFT) calculations can be used to model transition states in asymmetric hydrogenations, providing insights that guide the design of more effective chiral ligands. researchgate.net
Future research will also focus on the de novo design of chiral amine derivatives with specific, tailored properties. By studying structure-activity relationships, it is possible to uncover the stereochemical parameters that govern phenomena like chiral self-recognition, which is important for developing new methods of chiral analysis and purification. nih.gov
Table 2: Computational Tools in Chiral Amine Research
| Computational Method | Application in Chiral Amine Synthesis | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding of substrates to enzyme active sites. nih.gov | Identification of key residues for protein engineering to enhance enzyme performance. |
| Machine Learning / AI | Protein structure prediction and virtual screening of catalyst libraries. nih.govresearchgate.net | Accelerated design of novel enzymes and catalysts with improved properties. |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. researchgate.net | Rational design of more efficient and selective catalysts. |
| Structure-Activity Relationship (SAR) Studies | Analyzing how molecular structure affects properties like chiral recognition. nih.gov | Design of new chiral molecules with tailored functionalities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
